

Avanafil-d4: A Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: Avanafil-d4

Cat. No.: B12364644

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key components of a Certificate of Analysis (CoA) for **Avanafil-d4**, a deuterated analog of Avanafil. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical testing. By understanding the critical data points, experimental protocols, and underlying scientific principles, users can confidently assess the quality, purity, and identity of **Avanafil-d4** for their research and development needs.

Introduction to Avanafil and its Deuterated Analog

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor.^{[1][2]} It is approved for the treatment of erectile dysfunction and is known for its rapid onset of action.^[1] The mechanism of action involves the inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.^{[2][3]} Inhibition of PDE5 leads to elevated cGMP levels, resulting in smooth muscle relaxation, increased blood flow, and penile erection upon sexual stimulation.^{[2][3][4]}

Avanafil-d4 is a stable, isotopically labeled version of Avanafil, where four hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of Avanafil in biological samples.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for **Avanafil-d4**. These values are representative and may vary slightly between different batches and suppliers.

Table 1: Identification and General Properties

Parameter	Specification
Product Name	Avanafil-d4
CAS Number	330784-47-9 (Unlabelled)
Molecular Formula	C ₂₃ H ₂₂ D ₄ ClN ₇ O ₃
Molecular Weight	487.98 g/mol
Appearance	White to Off-White Solid
Solubility	Soluble in DMSO, Methanol

Table 2: Purity and Impurity Profile

Test	Method	Result	Specification
Purity (by HPLC)	HPLC-UV	99.8%	≥ 98.0%
Deuterium Incorporation	Mass Spectrometry	≥ 99%	≥ 98% atom % D
Water Content (Karl Fischer)	KF Titration	0.15%	≤ 0.5%
Residual Solvents	GC-HS	Complies	USP <467>
Individual Impurity	HPLC-UV	< 0.1%	≤ 0.1%
Total Impurities	HPLC-UV	0.18%	≤ 0.5%

Table 3: Analytical Data

Analysis	Result
^1H NMR	Conforms to structure
Mass Spectrum (m/z)	$[\text{M}+\text{H}]^+ = 488.2$
HPLC Retention Time	9.1 min
Elemental Analysis	C: 56.61%, H+D: 6.20%, N: 20.09% (Theoretical)

Experimental Protocols

This section details the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of **Avanafil-d4** and quantify any impurities.

Instrumentation:

- Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 20 mM Ammonium Formate in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A time-based gradient from 95% A to 5% A.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 40°C.

- Detection Wavelength: 230 nm.
- Injection Volume: 5 μ L.

Procedure:

- A standard solution of **Avanafil-d4** is prepared in a suitable solvent (e.g., acetonitrile/water).
- The sample is injected into the HPLC system.
- The chromatogram is recorded, and the area of the **Avanafil-d4** peak is measured.
- Purity is calculated as the percentage of the main peak area relative to the total peak area. Impurities are identified and quantified based on their retention times and peak areas.

Mass Spectrometry (MS) for Identity and Deuterium Incorporation

Objective: To confirm the molecular weight of **Avanafil-d4** and determine the extent of deuterium incorporation.

Instrumentation:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer.

Procedure:

- A dilute solution of **Avanafil-d4** is infused into the mass spectrometer.
- The mass spectrum is acquired in positive ion mode.
- The molecular ion peak ($[M+H]^+$) is observed to confirm the molecular weight.
- The isotopic distribution of the molecular ion peak is analyzed to calculate the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of **Avanafil-d4**.

Instrumentation:

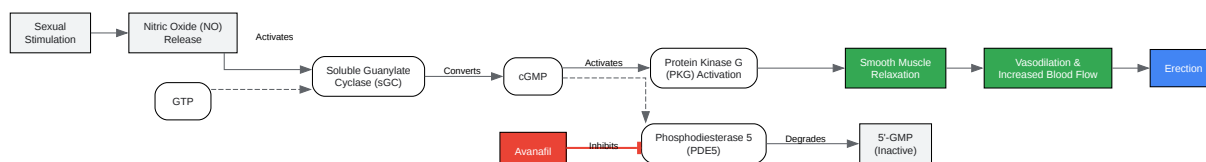
- NMR Spectrometer (e.g., 400 MHz).

Procedure:

- A sample of **Avanafil-d4** is dissolved in a deuterated solvent (e.g., DMSO-d₆).
- The ¹H NMR spectrum is acquired.
- The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the spectrum is consistent with the expected structure of **Avanafil-d4**. The reduction in signal intensity at the deuterated positions confirms successful labeling.

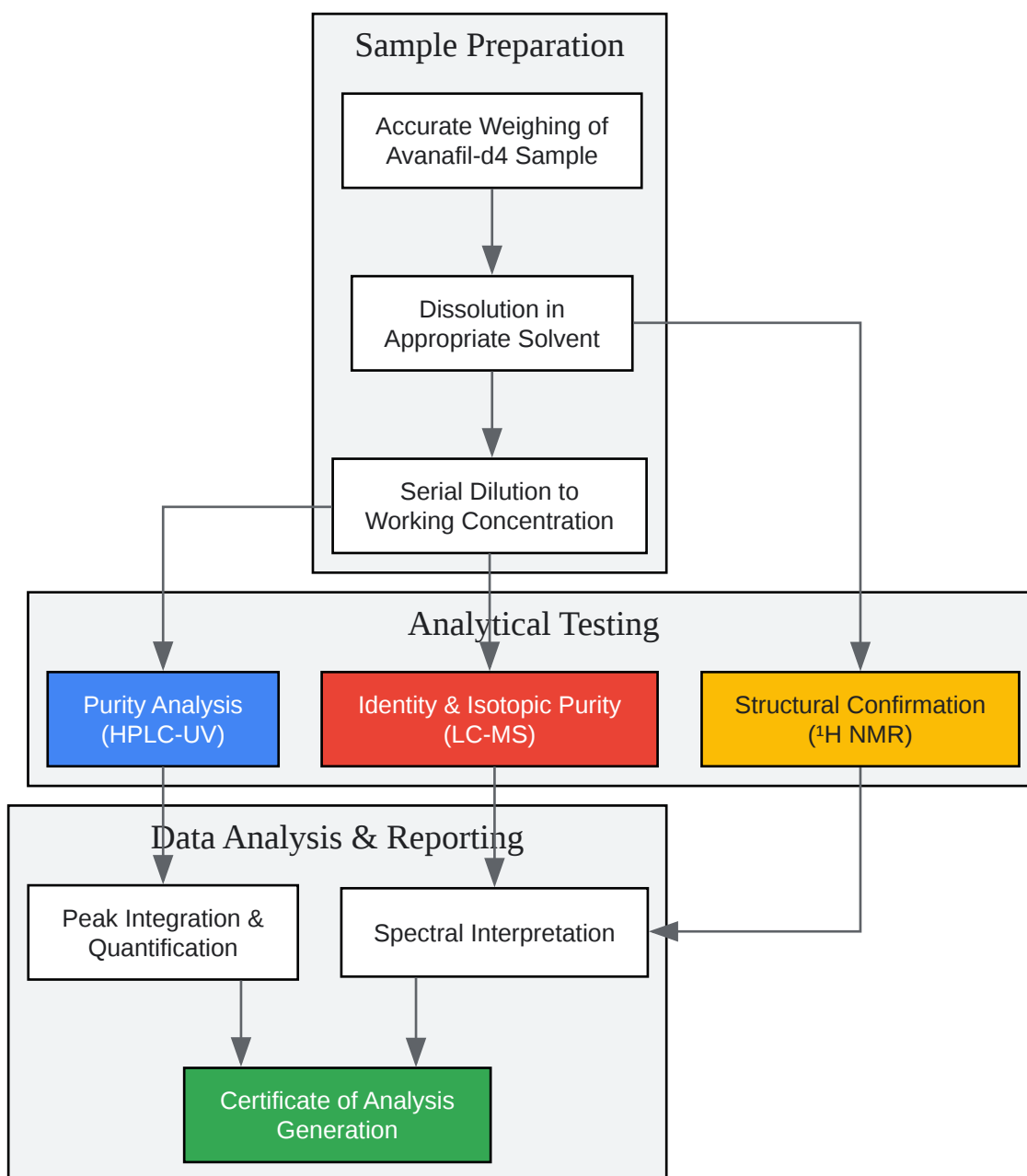
Visualizations

The following diagrams illustrate key pathways and workflows related to **Avanafil-d4**.



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Caption: Mechanism of action of Avanafil in the PDE5 signaling pathway.



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Caption: General analytical workflow for the quality control of **Avanafil-d4**.

This technical guide provides a foundational understanding of the Certificate of Analysis for **Avanafil-d4**. For specific applications, it is always recommended to consult the CoA provided by the supplier for the particular batch being used.

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